molecular formula C10H19NO3 B13516179 Ethyl 4-(morpholin-2-yl)butanoate

Ethyl 4-(morpholin-2-yl)butanoate

Cat. No.: B13516179
M. Wt: 201.26 g/mol
InChI Key: WHOQIRHTCPLLEG-UHFFFAOYSA-N
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Description

Ethyl 4-(morpholin-2-yl)butanoate is an organic compound that belongs to the class of esters It features a morpholine ring, which is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(morpholin-2-yl)butanoate typically involves the reaction of morpholine with ethyl 4-bromobutanoate. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(morpholin-2-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in organic solvents like tetrahydrofuran.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Ethyl 4-(morpholin-2-yl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(morpholin-2-yl)butanoate depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity and specificity for its target, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(morpholin-4-yl)butanoate
  • Morpholine-4-carboxylic acid ethyl ester
  • 4-(Morpholin-4-yl)butanoic acid ethyl ester

Uniqueness

Ethyl 4-(morpholin-2-yl)butanoate is unique due to the position of the morpholine ring, which can influence its reactivity and interaction with biological targets. The specific arrangement of atoms in this compound can lead to different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 4-morpholin-2-ylbutanoate

InChI

InChI=1S/C10H19NO3/c1-2-13-10(12)5-3-4-9-8-11-6-7-14-9/h9,11H,2-8H2,1H3

InChI Key

WHOQIRHTCPLLEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1CNCCO1

Origin of Product

United States

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